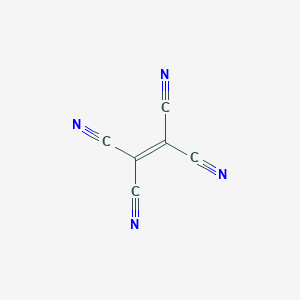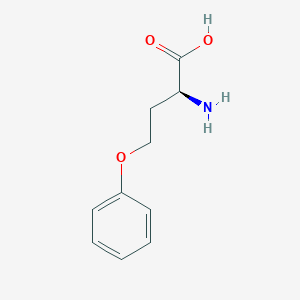
(2S)-2-amino-4-phenoxybutanoic acid
Overview
Description
(2S)-2-amino-4-phenoxybutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a phenoxy group (-O-C6H5) attached to the fourth carbon atom of the butanoic acid chain
Mechanism of Action
Target of Action
It’s known that similar compounds play a role in the biosynthesis of essential amino acids, such as l-methionine .
Biochemical Pathways
O-Phenylhomoserine, like other homoserine derivatives, is likely involved in the biosynthesis of L-methionine and S-adenosylmethionine . These compounds play crucial roles in protein synthesis and methylation reactions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-phenoxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-phenoxybutanoic acid with a suitable amine source under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, and hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-4-phenoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives such as ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2S)-2-amino-4-phenoxybutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
(2S)-2-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a phenoxy group.
(2S)-2-amino-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness: (2S)-2-amino-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-4-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTJTXTWPFGIHY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966522 | |
| Record name | O-Phenylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52161-80-5 | |
| Record name | O-Phenylhomoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052161805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Phenylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is O-Phenylhomoserine used in the synthesis of these appetite suppressants?
A1: O-Phenylhomoserine is used as a chiral building block. This means it already possesses a specific three-dimensional structure ("S" configuration at the second carbon atom). Using this compound allows researchers to control the stereochemistry of the final 3-substituted morpholine product [, ]. Since different enantiomers of a molecule can have different biological activities, this chiral synthesis is crucial for obtaining the desired appetite suppressant properties.
Q2: How does the chirality of the synthesized 3-substituted morpholines relate to their potential as appetite suppressants?
A2: While the provided research [, ] focuses on the synthesis and does not delve into the specific mechanism of action for these appetite suppressants, it acknowledges the importance of chirality. It's likely that the appetite suppressant activity is influenced by the interaction of these molecules with specific biological targets (e.g., receptors, enzymes). These targets often exhibit stereoselectivity, meaning they preferentially interact with one enantiomer over the other. Therefore, using O-Phenylhomoserine as a starting material allows researchers to synthesize the specific enantiomer of the 3-substituted morpholine that possesses the desired biological activity. Further research would be needed to elucidate the precise mechanism of action and the influence of stereochemistry on the appetite suppressant effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



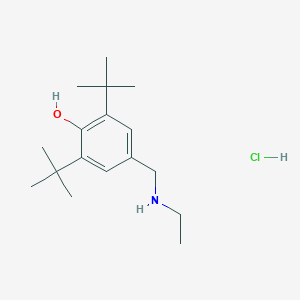

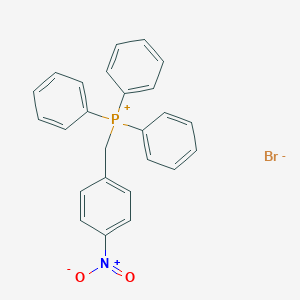
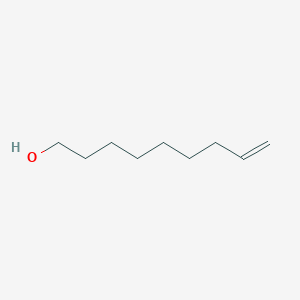
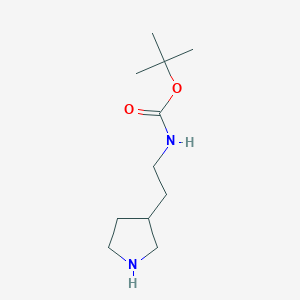

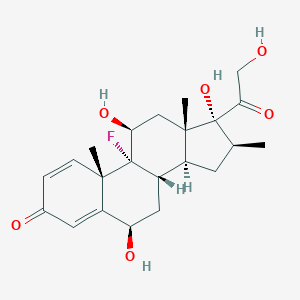
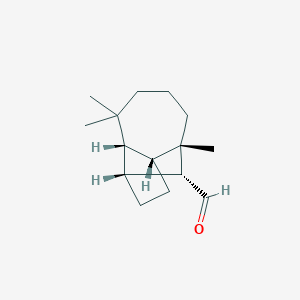

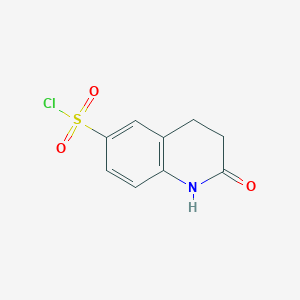

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
